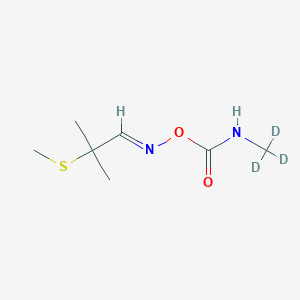

Aldicarb-d3

説明

Significance of Stable Isotope Labeling in Quantitative Analysis

Stable isotope labeling is a technique that involves the incorporation of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules. creative-proteomics.com This process creates a "labeled" version of a compound that is chemically identical to the "unlabeled" version but has a different mass. creative-proteomics.compubcompare.ai This mass difference is the key to its utility in quantitative analysis.

When a known quantity of a stable isotope-labeled compound is added to a sample at the beginning of an analytical workflow, it serves as an internal standard. monadlabtech.comscioninstruments.com This internal standard experiences the same physical and chemical processes as the target analyte throughout sample preparation, chromatography, and ionization. scioninstruments.com By measuring the ratio of the analyte to the internal standard, analysts can correct for variations in sample extraction, injection volume, and instrument response. monadlabtech.comclearsynth.com This method, known as isotope dilution mass spectrometry (IDMS), significantly improves the accuracy and precision of quantitative results. sigmaaldrich.com

The use of stable isotope-labeled internal standards is particularly advantageous in complex matrices like food, environmental samples, and biological fluids, where other compounds can interfere with the analysis. clearsynth.com The internal standard helps to compensate for these "matrix effects," ensuring that the calculated concentration of the analyte is reliable. clearsynth.com

The Role of Aldicarb-d3 as an Analytical Reference Standard

This compound is the deuterated form of Aldicarb (B1662136), a carbamate (B1207046) pesticide. caymanchem.com Specifically, the three hydrogen atoms on the methyl group of the carbamoyl (B1232498) moiety are replaced with deuterium atoms. lgcstandards.com This isotopic labeling makes this compound an ideal internal standard for the quantification of Aldicarb in various samples using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS). caymanchem.comscielo.org.co

As an analytical reference standard, this compound is produced to a high degree of purity and isotopic enrichment. sigmaaldrich.comcaymanchem.com Its chemical and physical properties are nearly identical to those of Aldicarb, ensuring they behave similarly during analytical procedures. sigmaaldrich.com This allows for accurate correction of any analyte loss or signal variation during the analysis. The use of this compound is critical for generating reliable data in food safety monitoring, environmental analysis, and forensic toxicology. caymanchem.comscielo.org.co

Historical Context and Evolution of Isotopic Standards in Pesticide Research

The use of isotopic standards in scientific research dates back several decades, with early applications focusing on metabolic and nutritional studies. rsc.org The development of these techniques for pesticide research has been a significant advancement. Initially, radiolabeled isotopes were used to trace the environmental fate and metabolic pathways of pesticides. iaea.org However, concerns over radioactivity led to the increasing adoption of stable isotope labeling. ccspublishing.org.cn

The evolution of analytical instrumentation, particularly the refinement of mass spectrometry, has been a driving force in the widespread use of stable isotope-labeled standards in pesticide analysis. researchgate.net The ability to accurately measure isotopic ratios has made IDMS a "gold standard" for quantitative analysis. sigmaaldrich.com In recent years, there has been a growing emphasis on compound-specific isotope analysis (CSIA), which examines the natural isotopic variations in pesticide molecules to identify their sources and degradation pathways. sir-lab.commdpi.comacs.org The availability of a wide range of deuterated pesticide standards, including this compound, has been instrumental in the advancement of these powerful analytical techniques. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C₇H₁₁D₃N₂O₂S |

| CAS Number | 1795142-83-4 |

| Molecular Weight | 193.3 |

| Synonyms | 2-methyl-2-(methylthio)propanal O-((methyl-d₃)carbamoyl) oxime |

| Purity | ≥99% deuterated forms (d₁-d₃) |

| Appearance | Solid |

Note: Data sourced from multiple chemical suppliers. caymanchem.com

Structure

3D Structure

特性

IUPAC Name |

[(E)-(2-methyl-2-methylsulfanylpropylidene)amino] N-(trideuteriomethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2S/c1-7(2,12-4)5-9-11-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5+/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLZXHRNAYXIBU-UYUKVFNDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=NOC(=O)NC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)O/N=C/C(C)(C)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Isotopic Characterization of Aldicarb D3

Methodologies for Deuterium (B1214612) Incorporation

The common synthesis of unlabeled Aldicarb (B1662136) involves the reaction of 2-methyl-2-(methylthio)propionaldoxime with methyl isocyanate. iarc.frchemicalbook.comnih.gov This reaction forms the carbamate (B1207046) ester linkage that is characteristic of Aldicarb and related pesticides.

To produce Aldicarb-d3, a deuterated starting material is introduced in this key step. Specifically, methyl-d3 isocyanate (CD₃NCO) is used in place of standard methyl isocyanate. The three deuterium atoms are located on the methyl group of the isocyanate. This reagent reacts with the hydroxyl group of 2-methyl-2-(methylthio)propionaldoxime to form the final this compound molecule. chemicalbook.comlookchem.com This method ensures that the deuterium atoms are specifically located on the N-methyl group of the carbamate functional group. caymanchem.com

The synthetic pathway can be summarized as:

Step 1: Synthesis of the precursor, 2-methyl-2-(methylthio)propionaldoxime. This is typically achieved by reacting 2-chloro-2-methyl-1-nitrosopropane dimer with methyl mercaptan. iarc.fr

Step 2: Carbamoylation using a deuterated reagent. The oxime from Step 1 is reacted with methyl-d3 isocyanate. The lone pair of electrons on the oxime's oxygen atom attacks the electrophilic carbon of the isocyanate, and a subsequent proton transfer results in the formation of this compound. iarc.fracs.org

This targeted synthesis ensures the precise and stable incorporation of the deuterium label at a position that is not easily exchanged, which is critical for its function as an analytical standard.

Spectroscopic Techniques for Isotopic Purity Verification

To confirm the successful synthesis and verify the isotopic purity of this compound, several spectroscopic techniques are employed. The primary methods are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. veeprho.comnih.gov

Mass Spectrometry (MS): MS is fundamental for confirming the incorporation of the deuterium atoms by measuring the mass-to-charge ratio of the molecule and its fragments. nih.gov For this compound, the molecular ion peak in the mass spectrum will be shifted by +3 mass units compared to unlabeled Aldicarb, reflecting the replacement of three ¹H atoms (mass ≈ 1 amu) with three ²H atoms (mass ≈ 2 amu). Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are used to separate the compound from any impurities before detection, ensuring that the measured mass corresponds to the correct compound. caymanchem.comciac.jl.cnresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the atomic structure of the molecule and is definitive in confirming the exact location of the isotopic label.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signal corresponding to the N-methyl protons will be absent. nih.gov This disappearance is a clear indicator that the protons on this specific group have been replaced by deuterium, as deuterium is not detected in a standard proton NMR experiment. csbsju.edu

¹³C NMR (Carbon NMR): The carbon atom of the N-methyl-d3 group will show a different signal pattern compared to the unlabeled compound. Instead of a quartet (due to coupling with three protons), the signal for the deuterated carbon will appear as a triplet of triplets (a multiplet) due to coupling with deuterium (which has a nuclear spin of 1). csbsju.edu The chemical shift of this carbon may also be slightly altered.

²H NMR (Deuterium NMR): A direct detection of the deuterium atoms can be performed using ²H NMR, which would show a signal at the chemical shift corresponding to the N-methyl position, providing unambiguous proof of the label's location. csbsju.edu

These techniques, used in combination, provide a comprehensive verification of the molecular structure and isotopic integrity of the synthesized this compound.

Assessment of Isotopic Enrichment and Positional Specificity

The quality of an isotopically labeled standard is defined by its isotopic enrichment and the specificity of the label's position.

Isotopic Enrichment: This refers to the percentage of molecules in the sample that contain the deuterium label. It is a critical parameter for the accuracy of quantitative analyses using the isotope dilution method. sigmaaldrich.com Isotopic enrichment is typically determined using high-resolution mass spectrometry. By analyzing the relative intensities of the ion peaks in the molecular cluster, the proportion of this compound (M+3) to any remaining unlabeled Aldicarb (M) or partially labeled intermediates (M+1, M+2) can be calculated. nih.gov Commercial standards of this compound typically report high levels of isotopic enrichment, often greater than 98% or 99%. caymanchem.comsigmaaldrich.comsigmaaldrich.com

Positional Specificity: This confirms that the deuterium atoms are in the intended location and have not been scrambled to other positions on the molecule. As established by the synthetic method, the deuterium atoms are specifically incorporated into the N-methyl group. caymanchem.com NMR spectroscopy is the definitive tool for confirming positional specificity. nih.gov The absence of the N-methyl proton signal in the ¹H NMR spectrum, combined with the characteristic changes in the ¹³C NMR spectrum, confirms that the labeling is exclusively at the desired N-methyl position. csbsju.edu The IUPAC name for the compound, [(E)-(2-methyl-2-methylsulfanylpropylidene)amino] N-(trideuteriomethyl)carbamate, explicitly defines this positional specificity. nih.gov

The combination of these assessments ensures that this compound is a reliable and accurate internal standard for analytical applications.

Advanced Analytical Methodologies Utilizing Aldicarb D3

Mass Spectrometric Quantification of Aldicarb (B1662136) and its Metabolites (Aldicarb Sulfoxide (B87167), Aldicarb Sulfone)

The quantification of Aldicarb and its metabolites is frequently accomplished using mass spectrometry-based methods, where Aldicarb-d3 is employed as an internal standard to ensure accuracy and precision. caymanchem.com This approach is essential for overcoming challenges such as matrix effects that can introduce bias in analytical results. sigmaaldrich.comsigmaaldrich.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the analysis of Aldicarb and its metabolites. The use of this compound in these methods significantly enhances the reliability of quantification.

A method utilizing solid-phase extraction followed by UPLC-MS/MS with isotope dilution has been developed for the analysis of Aldicarb, Aldicarb sulfoxide, and Aldicarb sulfone in water. ciac.jl.cn In this method, samples are spiked with isotope-labeled internal standards, including this compound, before being concentrated and purified. ciac.jl.cn The separation is performed on a Waters ACQUITY UPLC™ BEH C18 column using a gradient elution with a mobile phase consisting of 0.1% formic acid, 5 mmol/L ammonium (B1175870) acetate, and acetonitrile (B52724). ciac.jl.cn This highly sensitive and accurate method is suitable for the determination of these compounds in water samples. ciac.jl.cn

Table 1: Performance Characteristics of UPLC-MS/MS Method for Aldicarb and Metabolites

| Parameter | Value | Source |

|---|---|---|

| Linearity Range | 0.5–200 µg/L | ciac.jl.cn |

| Correlation Coefficient (r) | >0.999 | ciac.jl.cn |

| Method Detection Limit (MDL) | 0.0008–0.001 µg/L | ciac.jl.cn |

| Average Recovery | 94.5%–105% | ciac.jl.cn |

| Relative Standard Deviation (RSD) | 2.7%–6.5% | ciac.jl.cn |

A high-performance liquid chromatography-linear ion trap triple stage mass spectrometry (HPLC-IT/MS3) method has been established for the detection of Aldicarb and its metabolites in peanuts. nih.gov This technique uses this compound as an internal standard for all three analytes. nih.gov Sample preparation involves extraction with acetonitrile saturated with cyclohexane, followed by a clean-up step using gel permeation chromatography. nih.gov The chromatographic separation is achieved on a Capcell PAK CR column with a gradient elution mobile phase of 5 mmol/L acetic acid/ammonium acetate/acetonitrile. nih.gov The use of MS3 transitions provides high selectivity for both identification and quantification. nih.gov

Table 2: Performance Characteristics of HPLC-IT/MS3 Method for Aldicarb and Metabolites in Peanuts

| Parameter | Value | Source |

|---|---|---|

| Linearity Range | 10–500 µg/L | nih.gov |

| Detection Limits | 4–5 µg/kg | nih.gov |

| Average Recoveries | 81.5%–115% | nih.gov |

In LC-MS/MS methods for Aldicarb analysis, positive electrospray ionization (ESI) is a commonly used ionization source. ciac.jl.cnnih.govresearchgate.net ESI is effective for ionizing the target carbamate (B1207046) compounds, preparing them for mass analysis. ciac.jl.cnnih.gov The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. ciac.jl.cnresearchgate.net For each target compound (Aldicarb, Aldicarb sulfoxide, Aldicarb sulfone) and the internal standard (this compound), specific MRM transitions are selected to ensure unambiguous identification and quantification, even in complex matrices. ciac.jl.cnnih.govresearchgate.net

Table 3: Representative Ionization and Detection Modes for Aldicarb Analysis

| Parameter | Description | Source |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI) | ciac.jl.cnresearchgate.net |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) / Selective Reaction Monitoring (SRM) | ciac.jl.cnnih.govresearchgate.net |

| Internal Standard | This compound used for all three analytes (Aldicarb, Aldicarb Sulfoxide, Aldicarb Sulfone) | ciac.jl.cnnih.gov |

While LC-MS/MS is more common for carbamate analysis due to the thermal lability of these compounds, this compound is also intended for use as an internal standard for the quantification of Aldicarb by Gas Chromatography-Mass Spectrometry (GC-MS). caymanchem.com In such applications, it serves the same crucial function of correcting for analytical variability and matrix-induced errors. caymanchem.comsigmaaldrich.com

Isotope Dilution Mass Spectrometry (IDMS) is a premier quantitative technique that relies on the use of isotopically labeled analogues of the target analytes. sigmaaldrich.comsigmaaldrich.com The fundamental principle of IDMS is the addition of a known quantity of an isotope-labeled standard, such as this compound, to the sample prior to any extraction or clean-up steps. sigmaaldrich.comnih.gov

The primary advantage of this approach is that the labeled standard (e.g., this compound) and the native analyte (e.g., Aldicarb) are chemically and physically almost identical. sigmaaldrich.comsigmaaldrich.com Consequently, they exhibit the same behavior during every stage of the analytical process, including extraction, derivatization, and chromatographic separation. sigmaaldrich.com Any loss of analyte during sample workup will be accompanied by a proportional loss of the labeled standard. sigmaaldrich.com By measuring the ratio of the mass spectrometric signals of the native analyte to the labeled standard, it is possible to accurately calculate the initial concentration of the analyte in the sample, effectively compensating for matrix effects and procedural losses that would otherwise bias the result. sigmaaldrich.comsigmaaldrich.com This makes IDMS an exceptionally accurate and robust method for quantitative analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Sample Preparation and Matrix Effects Mitigation Strategies

Effective sample preparation is a critical step in the accurate analysis of pesticide residues. The goal is to isolate the analytes of interest from the sample matrix, which can contain a multitude of interfering compounds. This compound plays a vital role in this process, helping to ensure the reliability of the analytical results.

Solid Phase Extraction (SPE): This technique is widely used for the extraction and purification of aldicarb and its metabolites from aqueous samples. ciac.jl.cnproquest.com In a typical SPE method, a water sample is passed through a cartridge containing a solid sorbent material. ciac.jl.cn The analytes, along with this compound which is spiked into the sample beforehand, are retained on the sorbent while other matrix components are washed away. ciac.jl.cn The retained compounds are then eluted with a small volume of an organic solvent. ciac.jl.cnproquest.com One study developed an SPE method using a graphite (B72142) carbon sorbent to extract aldicarb, aldicarb sulfoxide, and aldicarb sulfone from water, achieving recoveries of over 90%. proquest.com Another method for analyzing these compounds in water utilized an HLB cartridge for concentration and purification, demonstrating the versatility of SPE. ciac.jl.cn

Acetonitrile Extraction: This method is commonly employed for solid samples like fruits, vegetables, and soil. researchgate.netnih.gov The popular QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method often utilizes acetonitrile for extraction. researchgate.netthermofisher.com In this procedure, the sample is homogenized and then vigorously shaken with acetonitrile. researchgate.netthermofisher.com After extraction, the mixture is often subjected to a salting-out step to induce phase separation. thermofisher.com For instance, in the analysis of aldicarb in ginger, samples were extracted with acetonitrile before cleanup. researchgate.net Similarly, a method for detecting aldicarb and its metabolites in peanuts involved extraction with acetonitrile saturated with cyclohexane. nih.gov The use of this compound as an internal standard during the extraction process helps to correct for any analyte losses that may occur.

Multiplug Filtration Cleanup (m-PFC): This is a streamlined and efficient cleanup technique that can be used after the initial extraction. researchgate.netmdpi.com It involves passing the sample extract through a syringe filter containing one or more sorbents to remove interfering matrix components. mdpi.commdpi.com In a study on ginger analysis, multiplug filtration with multiwalled carbon nanotubes (MWCNTs) was used to clean up the acetonitrile extract. researchgate.net This approach has been shown to be effective in reducing matrix compounds and achieving good recoveries for a range of pesticides. mdpi.com

Gel Permeation Chromatography (GPC): GPC is a size-exclusion chromatography technique that is particularly useful for removing high-molecular-weight interferences such as lipids, proteins, and pigments from sample extracts. nih.govgmi-inc.comgilsoncn.com This is especially important for complex matrices like peanuts, where these compounds are abundant. nih.gov In a method for determining aldicarb and its metabolites in peanuts, GPC was used as a cleanup step following acetonitrile extraction. nih.gov The principle of GPC involves separating molecules based on their size as they pass through a column packed with a porous gel. gmi-inc.com Larger molecules are excluded from the pores and elute first, while smaller molecules, including the pesticides of interest, penetrate the pores and have a longer retention time.

Matrix effects, which can cause either suppression or enhancement of the analyte signal during analysis, are a significant challenge in liquid chromatography-mass spectrometry (LC-MS). ut.eenih.gov These effects are caused by co-eluting compounds from the sample matrix that interfere with the ionization of the target analytes. ut.ee The use of an isotopically labeled internal standard like this compound is a highly effective strategy to compensate for these matrix effects. nih.govut.ee

Since this compound has nearly identical physicochemical properties and chromatographic behavior to the non-labeled aldicarb, it experiences the same matrix effects. ut.ee By adding a known amount of this compound to the sample at the beginning of the analytical process, any signal suppression or enhancement that affects the native aldicarb will also affect the internal standard to a similar degree. nih.govut.ee The ratio of the analyte signal to the internal standard signal is then used for quantification, which effectively cancels out the variability introduced by the matrix. nih.gov This approach was successfully used in a study on peanuts, where matrix effects were evaluated by comparing the recovery of matrix-matched and solvent-based calibration curves. nih.gov

Method Validation Parameters and Performance Metrics

To ensure that an analytical method is reliable and fit for its intended purpose, it must be thoroughly validated. Key validation parameters include linearity, detection limits, and quantification limits. This compound is instrumental in establishing these performance metrics with a high degree of confidence.

Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte over a specific range. ciac.jl.cnresearchgate.net This is typically established by constructing a calibration curve. A series of standards with known concentrations of the analyte are analyzed, and the instrument response is plotted against the concentration.

Matrix-matched calibration is a technique often used to account for matrix effects. nih.govresearchgate.net Instead of preparing the calibration standards in a pure solvent, they are prepared in a blank matrix extract that is free of the target analyte. nih.govresearchgate.net This helps to ensure that the standards and the samples are affected by the matrix in the same way. The use of this compound as an internal standard further improves the accuracy of the calibration. nih.gov In a study analyzing aldicarb in peanuts, linear calibration graphs were achieved in the range of 10 - 500 µg/L. nih.gov Another study on aldicarb and its metabolites in ginger reported a linear relationship in the range of 0.5 - 200 µg/L with correlation coefficients (r²) higher than 0.99. researchgate.net For the analysis of these compounds in water, a good linearity was observed in the range of 0.5-200 μg/L with a correlation coefficient (r) greater than 0.999. ciac.jl.cn

Table 1: Linearity and Calibration Data for Aldicarb and its Metabolites

| Analyte(s) | Matrix | Calibration Range (µg/L) | Correlation Coefficient (r or r²) | Reference |

| Aldicarb, Aldicarb Sulfoxide, Aldicarb Sulfone | Peanuts | 10 - 500 | Not specified | nih.gov |

| Aldicarb, Aldicarb Sulfone, Aldicarb Sulfoxide | Ginger | 0.5 - 200 | > 0.99 | researchgate.net |

| Aldicarb, Aldicarb Sulfoxide, Aldicarb Sulfone | Water | 0.5 - 200 | > 0.999 | ciac.jl.cn |

The Method Detection Limit (MDL) is the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. ciac.jl.cnresearchgate.net The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be reliably quantified with a specified level of precision and accuracy. ciac.jl.cnresearchgate.net The LOQ is often defined as the concentration that produces a signal-to-noise ratio of 10:1. researchgate.net

The use of this compound in sensitive analytical techniques like UPLC-MS/MS allows for very low MDLs and LOQs. For the determination of aldicarb and its metabolites in water, the MDL was found to be in the range of 0.0008-0.001 µg/L. ciac.jl.cn In a study on ginger, the LOQs for aldicarb, aldicarb sulfone, and aldicarb sulfoxide were 1.0, 2.0, and 1.0 µg/kg, respectively. researchgate.net For peanuts, the detection limits for these compounds ranged from 4 to 5 µg/kg. nih.gov

Table 2: Method Detection and Quantification Limits for Aldicarb and its Metabolites

| Analyte(s) | Matrix | MDL (µg/L or µg/kg) | LOQ (µg/L or µg/kg) | Reference |

| Aldicarb, Aldicarb Sulfoxide, Aldicarb Sulfone | Water | 0.0008-0.001 µg/L | Not specified | ciac.jl.cn |

| Aldicarb, Aldicarb Sulfone, Aldicarb Sulfoxide | Ginger | Not specified | 1.0, 2.0, 1.0 µg/kg, respectively | researchgate.net |

| Aldicarb, Aldicarb Sulfoxide, Aldicarb Sulfone | Peanuts | 4-5 µg/kg | Not specified | nih.gov |

| Aldicarb and metabolites | Ginger | 0.01-70.45 µg/L | 0.04-234.84 µg/L | researchgate.net |

Recovery Studies and Relative Standard Deviation (RSD)

Recovery studies are essential for validating the performance of an analytical method. These studies assess the accuracy of a method by measuring the amount of a known quantity of an analyte (in this case, aldicarb) that can be successfully extracted and quantified from a given matrix. The use of this compound as an internal standard is instrumental in these evaluations.

In a study on the determination of aldicarb and its metabolites in peanuts using high-performance liquid chromatography-linear ion trap triple stage mass spectrometry (HPLC-IT/MS3), this compound was employed as an internal standard. The average recoveries for aldicarb, aldicarb sulfoxide, and aldicarb sulfone ranged from 81.5% to 115% at three different spiked levels (10, 20, and 40 µg/kg). nih.gov Similarly, a method for analyzing aldicarb and its metabolites in ginger using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) reported recoveries between 71.4% and 89.8% for three spiked levels (2, 20, and 200 µg/kg), with relative standard deviations (RSDs) ranging from 0.7% to 13.2%. nih.gov

Another study focusing on water analysis developed a method using solid-phase extraction and UPLC-MS/MS with isotope dilution. ciac.jl.cn This method, which utilized this compound and its deuterated metabolites as internal standards, achieved average recoveries of 94.5% to 105% at three different spiked levels, with RSDs between 2.7% and 6.5%. ciac.jl.cn These findings demonstrate the effectiveness of using this compound to ensure accurate and precise quantification across various sample types.

Table 1: Recovery and RSD Data for Aldicarb Analysis Using this compound

| Matrix | Analytical Method | Spiked Levels | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Peanuts nih.gov | HPLC-IT/MS3 | 10, 20, 40 µg/kg | 81.5 - 115 | Not specified in abstract |

| Ginger nih.gov | UPLC-MS/MS | 2, 20, 200 µg/kg | 71.4 - 89.8 | 0.7 - 13.2 |

| Water ciac.jl.cn | SPE-UPLC-MS/MS | Not specified | 94.5 - 105 | 2.7 - 6.5 |

Selectivity and Specificity

Selectivity and specificity are critical parameters in analytical chemistry that define a method's ability to distinguish the target analyte from other components in a sample. e-b-f.eu Specificity refers to the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components. europa.eu Selectivity is a measure of how well the method can differentiate the analyte from other structurally similar compounds. e-b-f.eu

The use of this compound as an internal standard in mass spectrometry-based methods significantly enhances both selectivity and specificity. veeprho.com In tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions are monitored for both the analyte (aldicarb) and the internal standard (this compound). scielo.org.coresearchgate.net Since this compound is chemically identical to aldicarb but has a different mass, it co-elutes chromatographically but is distinguished by the mass spectrometer. This allows for highly specific detection, minimizing the potential for interference from other compounds in the matrix.

For instance, a method for the determination of aldicarb in post-mortem blood utilized liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) with this compound as the internal standard. This approach provided satisfactory quantitative determination due to the high selectivity of the MS/MS detection. scielo.org.coresearchgate.net The ability to monitor unique mass transitions for this compound ensures that the quantification of aldicarb is not affected by matrix effects or the presence of other substances, thereby ensuring the specificity and reliability of the results. veeprho.com

Application Across Diverse Analytical Matrices

The utility of this compound as an internal standard extends across a wide range of analytical matrices, demonstrating its versatility and importance in environmental and forensic analysis.

Environmental Water Analysis

This compound is instrumental in the analysis of environmental water samples for the presence of aldicarb and its toxic metabolites, aldicarb sulfoxide and aldicarb sulfone. ciac.jl.cn A study detailing a method for the analysis of these compounds in water employed solid-phase extraction followed by UPLC-MS/MS with isotope dilution. ciac.jl.cn By spiking water samples with this compound and its corresponding deuterated metabolites, the researchers were able to achieve high levels of accuracy and sensitivity, with a method detection limit as low as 0.0008 to 0.001 µg/L. ciac.jl.cn This demonstrates the critical role of this compound in monitoring the safety of drinking water and assessing environmental contamination. ciac.jl.cnshimadzu.com

Agricultural Product Residue Analysis (e.g., Ginger, Peanuts, Vegetables, Grains)

Ensuring food safety requires robust methods for detecting pesticide residues in agricultural products. This compound is frequently used as an internal standard in methods developed for this purpose.

Ginger: A UPLC-MS/MS method was developed for the simultaneous determination of aldicarb and its metabolites in ginger. nih.gov This method, which utilized a cleanup step with multiwalled carbon nanotubes, achieved low limits of quantification (LOQ) of 1.0 µg/kg for aldicarb and aldicarb sulfoxide, and 2.0 µg/kg for aldicarb sulfone. nih.gov

Peanuts: For the analysis of aldicarb residues in peanuts, a high-performance liquid chromatography-linear ion trap triple stage mass spectrometry (HPLC-IT/MS3) method was established. nih.gov With this compound as the internal standard, this method provided reliable quantification with detection limits ranging from 4 to 5 µg/kg. nih.gov

Vegetables and Grains: Multi-residue methods are often employed for the analysis of a wide range of pesticides in diverse food matrices. fera.co.uk While specific studies focusing solely on this compound in a broad range of vegetables and grains are less common, the principles of isotope dilution mass spectrometry are widely applicable. The use of internal standards like this compound is a standard practice in these comprehensive screening methods to ensure accuracy and reliability. eurl-pesticides.eu

Table 2: Application of this compound in Agricultural Product Analysis

| Agricultural Product | Analytical Method | Key Findings |

| Ginger nih.gov | UPLC-MS/MS | LOQs of 1.0 µg/kg for aldicarb and aldicarb sulfoxide, and 2.0 µg/kg for aldicarb sulfone. |

| Peanuts nih.gov | HPLC-IT/MS3 | Detection limits of 4 to 5 µg/kg for aldicarb and its metabolites. |

Non-Human Biological Sample Analysis (e.g., Post-mortem blood for forensic toxicology, though specific human toxicity is excluded)

In the field of forensic toxicology, this compound is a vital tool for the analysis of non-human biological samples, particularly in cases of suspected poisoning. A study on fatal intoxication with aldicarb detailed a method for its determination in post-mortem blood using LC-ESI-MS/MS. scielo.org.co The use of this compound as an internal standard was crucial for the accurate quantification of aldicarb in these complex biological matrices. scielo.org.coresearchgate.net The method was successfully applied to determine aldicarb levels in several forensic cases, highlighting the importance of this compound in providing reliable data for toxicological investigations. scielo.org.co

Application of Aldicarb D3 in Environmental Fate and Transport Research

Elucidation of Aldicarb (B1662136) Degradation Pathways and Kinetics in Environmental Compartments

In environmental systems, Aldicarb undergoes rapid oxidative metabolism. who.intnih.gov The initial and primary transformation is the oxidation of the sulfide (B99878) group to form Aldicarb sulfoxide (B87167). who.intnih.govcomsol.com This process is primarily mediated by microorganisms in the soil. who.int Aldicarb sulfoxide is a significant metabolite as it is also toxic. nih.govnih.gov Further, slower oxidation transforms Aldicarb sulfoxide into Aldicarb sulfone, another toxic metabolite. who.intnih.govnih.gov

The transformation sequence can be summarized as: Aldicarb → Aldicarb sulfoxide → Aldicarb sulfone

In pig liver studies, which can provide insights into metabolic pathways, flavin-containing monooxygenases were found to primarily catalyze the production of the sulfoxide, while cytochrome P-450 was more involved in the formation of the sulfone. nih.gov The rapid conversion to the sulfoxide metabolite is a key feature of Aldicarb's environmental behavior, with this metabolite often being more persistent than the parent compound. nih.govepa.gov

Alongside oxidation, Aldicarb and its oxidative metabolites can undergo hydrolytic cleavage of the carbamate (B1207046) ester bond. who.intcomsol.com This process is a detoxification pathway, as it breaks down the toxic carbamate structure. who.intcomsol.com Hydrolysis results in the formation of Aldicarb oxime and subsequently Aldicarb nitrile. chemicalbook.comnih.gov

The rate of hydrolysis is highly dependent on pH. Aldicarb is relatively stable under acidic to neutral conditions but degrades rapidly in alkaline environments. nih.govchemicalbook.com For example, at a pH above 7.0, a base-catalyzed decomposition is observed, while below pH 5.0, an acid-catalyzed reaction can lead to the formation of 2-methyl-2(methylthio)propionitrile. researchgate.net In anaerobic groundwater, Aldicarb can degrade to Aldicarb nitrile, particularly in the presence of microorganisms. researchgate.net

The primary hydrolytic degradation products include:

Aldicarb oxime chemicalbook.comresearchgate.net

Aldicarb nitrile chemicalbook.comresearchgate.net

The persistence of Aldicarb in the environment is quantified by its half-life (DT50), which varies significantly depending on the environmental compartment and conditions such as pH, temperature, and microbial activity. who.int In soil, Aldicarb degrades relatively quickly, primarily through oxidation to Aldicarb sulfoxide. nih.govnih.gov However, its metabolites, Aldicarb sulfoxide and Aldicarb sulfone, are generally more persistent. who.intepa.gov

In water, the persistence of Aldicarb is heavily influenced by pH, with hydrolysis being a key degradation factor. who.intnih.gov Under acidic conditions, Aldicarb can be very persistent in groundwater. who.int

Environmental Half-life of Aldicarb and its Metabolites

| Compound | Matrix | Condition | Half-life (DT50) | Reference |

|---|---|---|---|---|

| Aldicarb | Soil | Field Studies | 1 to 15 days | nih.gov |

| Aldicarb | Soil | Laboratory Studies | 2 to 12 days | pic.int |

| Aldicarb | Soil (Plainfield sand) | Field Lysimeter | 3 to 5 days | psu.edu |

| Aldicarb | Surface Soil | General | 0.5 to 3 months | who.int |

| Total Carbamate Residues (Aldicarb + metabolites) | Soil | Field Studies | 0.5 to 2 months | pic.int |

| Aldicarb | Water (pH 5.5, 15°C) | Hydrolysis | 3240 days | nih.gov |

| Aldicarb | Water (pH 9.89, 20°C) | Hydrolysis | 6 days | nih.gov |

| Aldicarb | Anaerobic Groundwater | - | 62 days | nih.gov |

| Aldicarb | Aerobic Groundwater | - | 34 to 94 days | nih.gov |

| Aldicarb | Groundwater (Acidic) | - | Few weeks to several years | who.int |

Investigation of Aldicarb Mobility and Persistence in Soil and Water Systems

The mobility of Aldicarb and its degradation products is a critical factor determining their potential to contaminate groundwater and surface water. Its high water solubility and low adsorption to soil particles contribute to its mobility. nih.govepa.gov

Aldicarb exhibits a high potential for leaching through the soil profile. epa.govpic.int This is attributed to its high water solubility and low soil organic carbon-water (B12546825) partitioning coefficient (Koc). nih.govnih.gov Studies have shown that Aldicarb and its more mobile sulfoxide and sulfone metabolites can be transported into groundwater, particularly in sandy soils with low organic matter content and high water tables. who.intwho.intpic.int Aged residue leaching experiments confirm that Aldicarb and its two primary metabolites can be present in high concentrations in leachate. nih.gov

Runoff potential is another significant transport mechanism, especially in cases of heavy rainfall following application. ird.freuropa.eu While incorporation of the granular formulation into the soil can reduce runoff, the dissolved pesticide can still be transported in surface water. ird.frapvma.gov.au

The extent to which Aldicarb is mobile is governed by its interaction with soil particles, specifically through adsorption and desorption processes. Adsorption of Aldicarb is generally low in most soil types, contributing to its mobility. nih.govaensiweb.com The primary factor influencing its adsorption is the organic matter content of the soil; soils with higher organic matter tend to adsorb more Aldicarb. who.intaensiweb.com

Studies comparing different soil types have shown that adsorption is typically highest in clay soils, followed by calcareous and then sandy soils, which is consistent with their respective organic matter content. aensiweb.com The low adsorption is reflected in low Koc values, which are a measure of the tendency of a chemical to bind to soil organic carbon. nih.gov

Adsorption and Mobility Parameters for Aldicarb

| Parameter | Value | Implication | Reference |

|---|---|---|---|

| Soil Organic Carbon Partition Coefficient (Koc) | 7 to 80 | Very high to high mobility | nih.gov |

| Soil Organic Carbon Partition Coefficient (Koc) | 6 to 31 | Very mobile in soil | nih.gov |

| Adsorption Isotherm (Sandy & Calcareous Soil) | C-type | Constant partitioning, high mobility | aensiweb.com |

| Adsorption Isotherm (Clay Soil) | S-type | Indicates specific adsorption sites | aensiweb.com |

| Adsorption Order in Soils | Clay > Calcareous > Sandy | Correlates with organic matter content | aensiweb.com |

Monitoring and Assessment of Aldicarb Residues in Environmental Samples

The analysis of aldicarb and its toxicologically significant metabolites, aldicarb sulfoxide and aldicarb sulfone, in environmental matrices is critical for understanding their fate, transport, and potential exposure risks. Aldicarb-d3, a stable isotope-labeled form of aldicarb, plays a crucial role as an internal standard in analytical methods developed for this purpose. caymanchem.comciac.jl.cn The use of isotope-labeled internal standards like this compound is considered the most effective way to compensate for matrix effects, which are a common challenge in the analysis of complex samples like soil, water, and agricultural products. eurl-pesticides.euresearchgate.net

The primary analytical technique for the determination of aldicarb and its metabolites is liquid chromatography-tandem mass spectrometry (LC-MS/MS). ciac.jl.cnresearchgate.netresearchgate.net This method offers high sensitivity and selectivity, allowing for the detection and quantification of these compounds at very low concentrations. ciac.jl.cnresearchgate.net In these analyses, this compound is added to the sample at the beginning of the extraction process. ciac.jl.cnresearchgate.net Because this compound has nearly identical chemical and physical properties to the non-labeled aldicarb, it behaves similarly during sample preparation, extraction, and analysis. sigmaaldrich.com This allows for accurate quantification by correcting for any loss of the target analyte during the analytical procedure and mitigating the influence of the sample matrix on the instrument's response. eurl-pesticides.eunih.gov

Numerous studies have demonstrated the utility of this compound in monitoring aldicarb residues in various environmental samples. For instance, a method developed for the analysis of aldicarb and its metabolites in ginger utilized this compound as an internal standard with ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). researchgate.net This study reported high average recoveries, showcasing the effectiveness of the internal standard in achieving accurate results. researchgate.net

Similarly, a method for analyzing aldicarb, aldicarb sulfoxide, and aldicarb sulfone in water samples employed this compound, along with its corresponding labeled metabolites, as internal standards. ciac.jl.cn This approach, using solid-phase extraction and UPLC-MS/MS, achieved very low method detection limits and excellent recovery rates, highlighting its sensitivity and accuracy for water quality monitoring. ciac.jl.cn

Research on soil samples has also benefited from the use of this compound. A study focusing on the determination of multiple pesticide residues in soil used a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method combined with LC-MS/MS. researchgate.net The inclusion of this compound as an internal standard resulted in good recoveries and low detection limits for aldicarb in various soil types. researchgate.net

The following tables summarize findings from studies that have utilized this compound for the analysis of aldicarb residues in different environmental matrices.

Table 1: Research Findings on Aldicarb Residue Analysis in Water using this compound as an Internal Standard

| Parameter | Finding | Source |

| Analytical Method | Solid Phase Extraction and UPLC-MS/MS with isotope dilution | ciac.jl.cn |

| Internal Standards | This compound, Aldicarb sulfoxide-d3, Aldicarb sulfone-d3 | ciac.jl.cn |

| Linearity Range | 0.5 - 200 µg/L | ciac.jl.cn |

| Correlation Coefficient (r) | > 0.999 | ciac.jl.cn |

| Method Detection Limit (MDL) | 0.0008 - 0.001 µg/L | ciac.jl.cn |

| Average Recoveries | 94.5% - 105% | ciac.jl.cn |

| Relative Standard Deviation (RSD) | 2.7% - 6.5% | ciac.jl.cn |

Table 2: Research Findings on Aldicarb Residue Analysis in Ginger using this compound as an Internal Standard

| Parameter | Finding | Source |

| Analytical Method | UPLC-ESI-MS/MS | researchgate.net |

| Internal Standard | This compound | researchgate.net |

| Linearity Range | 10 - 500 µg/L | researchgate.net |

| Detection Limits | 4 - 5 µg/kg | researchgate.net |

| Average Recoveries | 81.5% - 115% | researchgate.net |

| Spiked Levels | 10, 20, and 40 µg/kg | researchgate.net |

Table 3: Research Findings on Aldicarb Residue Analysis in Soil using this compound as an Internal Standard

| Parameter | Finding | Source |

| Analytical Method | LC-MS-MS with modified QuEChERS | researchgate.net |

| Internal Standard | This compound | researchgate.net |

| Correlation Coefficients | > 0.995 | researchgate.net |

| Spiked Recoveries (1 µg/kg) | 64.9% - 94.2% | researchgate.net |

| Spiked Recoveries (10 µg/kg) | 64.7% - 104.7% | researchgate.net |

| Method Detection Limits | 0.010 - 0.130 µg/kg | researchgate.net |

These studies collectively underscore the indispensable role of this compound in the accurate and reliable monitoring of aldicarb residues in the environment. Its use as an internal standard in advanced analytical techniques like LC-MS/MS enables researchers to overcome analytical challenges and generate high-quality data essential for assessing the environmental fate and transport of this significant pesticide.

Role of Aldicarb D3 in Biotransformation and Metabolic Studies in Non Human Systems

Microbial Degradation and Bioremediation Studies

The microbial breakdown of aldicarb (B1662136) is a key process in its environmental dissipation. nih.gov Microorganisms in the soil and water can utilize aldicarb as a source of carbon and nitrogen, breaking it down through oxidative and hydrolytic pathways. mdpi.com This natural detoxification process is a primary mechanism for removing the pesticide from the environment. psu.edu The rate of this degradation can be influenced by factors such as soil pH, moisture content, and temperature. oup.com

Several bacterial strains have been identified as capable of degrading aldicarb. Research has shown that repeated applications of aldicarb can lead to the development of microbial populations that are adapted to break down the compound more rapidly. oup.com Some of the identified bacteria include:

Stenotrophomonas maltophilia : This bacterium has been identified as having a significant biodegradative effect on aldicarb. psu.edu

Pseudomonas spp., Nocardia spp., and Arthrobacter spp. : A combination of these bacteria has demonstrated the ability to degrade aldicarb. oup.com

Aminobacter and Mesorhizobium spp. : These have been noted as oxamyl-degrading bacteria, with some strains also showing the capacity to degrade other carbamates like aldicarb. nih.gov

Cupriavidus, Achromobacter, and Pseudomonas : A consortium of these genera was found to degrade carbofuran (B1668357) and showed potential for degrading other carbamates, including aldicarb. csic.es

In some studies, bacterial strains capable of degrading other carbamates like carbofuran have also shown the ability to metabolize aldicarb. csic.es For instance, several bacterial strains isolated from rice fields could degrade both carbofuran and aldicarb. csic.es

Table 1: Bacterial Strains Involved in Aldicarb Degradation

| Bacterial Strain/Genus | Degradation Capability | Reference |

| Stenotrophomonas maltophilia | High biodegradative effect on aldicarb | psu.edu |

| Pseudomonas spp. | Part of a consortium that degrades aldicarb | oup.com |

| Nocardia spp. | Part of a consortium that degrades aldicarb | oup.com |

| Arthrobacter spp. | Part of a consortium that degrades aldicarb | oup.com |

| Aminobacter spp. | Degrades the related carbamate (B1207046) oxamyl, potential for aldicarb | nih.gov |

| Mesorhizobium spp. | Degrades the related carbamate oxamyl, potential for aldicarb | nih.gov |

| Cupriavidus spp. | Part of a carbofuran-degrading consortium, potential for aldicarb | csic.es |

| Achromobacter spp. | Part of a carbofuran-degrading consortium, potential for aldicarb | csic.es |

The primary enzymatic process in the microbial degradation of aldicarb is hydrolysis, catalyzed by enzymes known as carbamate hydrolases or, more specifically, aldicarb hydrolases. psu.edu These enzymes break the carbamate ester bond, which is the initial step in detoxifying the compound. nih.gov

Carbofuran Hydrolase : An enzyme from an Achromobacter strain, termed carbofuran hydrolase, has been shown to catalyze the degradation of other carbamates, including aldicarb. csic.es

Enzymes from Aspergillus niger : A carbaryl (B1668338) hydrolase purified from Aspergillus niger was found to have some activity towards aldicarb, though it preferred other N-methylcarbamate insecticides. oup.com

Enzymes from Arthrobacter sp. : A carbaryl hydrolase from Arthrobacter sp. RC100 was also characterized, though its activity on aldicarb was not investigated due to its unavailability in the region of study. scispace.com

The activity of these hydrolases can be inhibited by certain metal ions and other chemical compounds. oup.comscispace.com The study of these enzymes is crucial for developing bioremediation strategies for aldicarb-contaminated environments.

Investigation of Aldicarb Metabolism in Plants

Aldicarb is a systemic pesticide, meaning it is absorbed by the plant's roots and translocated throughout its tissues. apvma.gov.aunih.gov The metabolism of aldicarb in plants has been extensively studied to understand the nature of the residues that may be present in crops.

The metabolic pathway in plants is similar to that in animals. epa.gov The initial and rapid step is the oxidation of aldicarb to aldicarb sulfoxide (B87167) . fao.org This is followed by a slower oxidation to aldicarb sulfone . fao.orgapvma.gov.au Both aldicarb sulfoxide and aldicarb sulfone are also active cholinesterase inhibitors. nih.gov

Further metabolism involves the hydrolysis of these carbamate compounds to their corresponding oximes and nitriles, which are less toxic. apvma.gov.au In some plants, these metabolites can be conjugated with glycosides, forming water-soluble compounds. apvma.gov.au For example, in one study, the major water-soluble metabolite was identified as alcohol sulfoxide present as a glycoside conjugate. apvma.gov.au

Table 2: Major Metabolites of Aldicarb in Plants

| Metabolite | Metabolic Process | Significance | Reference |

| Aldicarb Sulfoxide | Rapid oxidation of aldicarb | Major toxic metabolite | fao.orgapvma.gov.au |

| Aldicarb Sulfone | Slower oxidation of aldicarb sulfoxide | Toxic metabolite | fao.orgapvma.gov.au |

| Oximes and Nitriles | Hydrolysis of carbamate metabolites | Detoxification products | apvma.gov.au |

| Glycoside Conjugates | Conjugation of metabolites | Water-soluble, less mobile | apvma.gov.au |

Tracing Metabolic Pathways in Non-Human Organisms (e.g., Invertebrates, Model Organisms)

The metabolic fate of aldicarb is broadly similar across a wide range of non-human organisms, including invertebrates and various vertebrate and invertebrate model species. epa.gov The primary pathway involves the oxidation of the parent compound to aldicarb sulfoxide and subsequently to aldicarb sulfone. nih.govepa.gov These metabolites are then hydrolyzed to less toxic compounds. nih.gov

Aldicarb and its primary metabolites, aldicarb sulfoxide and aldicarb sulfone, exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). nih.govwikipedia.org This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) at the synaptic cleft, causing neurotoxicity. wikipedia.org

Studies in various non-human models have been crucial for understanding this mechanism. In rats, the order of cholinesterase inhibition potency was found to be plasma > red blood cells > brain. nih.gov The carbamylation of AChE by aldicarb is a reversible process, which contrasts with the more irreversible inhibition caused by organophosphate pesticides. nih.gov The rapid metabolism and excretion of aldicarb and its metabolites mean that the toxic effects are generally acute and short-lived. nih.gov

Recent research has begun to explore the impact of pesticides like aldicarb on the gut microbiota and the host's metabolome in non-human models. These studies suggest that aldicarb can disrupt the composition and function of the gut microbial community. mdpi.comnih.gov

In mice, exposure to aldicarb has been shown to alter the gut microbiota, leading to changes in the lipid profile, induction of oxidative stress, and increased susceptibility to bacterial pathogens. mdpi.comencyclopedia.pub One study using an in vitro gut microbiota model showed that aldicarb exposure led to an increased abundance of Erysipelotrichaceae at the expense of Christensenellaceae, which was associated with changes in lipid profiling in mice. biorxiv.org Another in vitro study observed that carbamates, including aldicarb, could alter the transformation of primary bile acids to secondary bile acids by the gut microbiota. biorxiv.org These findings indicate that the gut microbiota may be a novel target to consider in the safety evaluation of pesticides. biorxiv.orgbiorxiv.org

Aldicarb D3 As a Reference Material for Quality Assurance and Control

Certification and Traceability of Reference Standards

The reliability of any analytical measurement is fundamentally dependent on the quality of the reference materials used for calibration and control. For Aldicarb-d3, this reliability is established through a rigorous process of certification and the establishment of metrological traceability.

Reference material producers manufacture this compound as a Certified Reference Material (CRM) in accordance with the highest international quality standards, primarily ISO 17034 (General requirements for the competence of reference material producers) and ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories). sigmaaldrich.comlgcstandards.comlgcstandards.comgcms.cz This dual accreditation ensures that the material's certified value and its associated uncertainty are established with scientific rigor. gcms.cz

The certification process involves characterizing the material using advanced analytical techniques. lgcstandards.com For neat CRMs, quantitative NMR (qNMR) is often used to determine purity. gcms.cz The certified value, along with the measurement uncertainty and an expiry date, is documented on a comprehensive Certificate of Analysis (CoA). sigmaaldrich.comhpst.cz The CoA provides users with the necessary data to ensure the integrity of their measurements and includes details on storage and handling. hpst.cz

Traceability is a key concept ensuring that a measurement result can be related to a national or international standard through an unbroken chain of comparisons, all having stated uncertainties. gcms.cz this compound CRMs are typically traceable to primary materials from National Metrology Institutes (NMIs), such as the National Institute of Standards and Technology (NIST) in the United States. sigmaaldrich.comgcms.cz This traceability provides confidence that the certified value is accurate and comparable across different laboratories and jurisdictions.

Table 1: Example of Information Provided on a Certificate of Analysis for this compound Reference Material

| Parameter | Description | Example Data Source |

|---|---|---|

| Product Identity | Name, CAS Number, Molecular Formula, Lot Number | Aldicarb (B1662136) D3 (methyl-D3), 1795142-83-4, C7 2H3 H11 N2 O2 S lgcstandards.com |

| Certification | Statement of accreditation (e.g., ISO 17034, ISO/IEC 17025) | Produced in accordance with ISO 17034 lgcstandards.com |

| Certified Value | Purity or concentration with associated uncertainty | ≥98.5% (HPLC) sigmaaldrich.com |

| Traceability | Statement of traceability to a recognized standard (e.g., NIST SRM) | Traceable to primary material from an NMI sigmaaldrich.com |

| Method of Certification | Analytical technique used for certification (e.g., qNMR) | Certified by quantitative NMR (qNMR) gcms.cz |

| Expiry Date | Date until which the certified value is valid | Expiry date on the label sigmaaldrich.comsigmaaldrich.com |

| Storage Conditions | Recommended temperature for storage to ensure stability | 2-8°C sigmaaldrich.com or -18°C lgcstandards.com |

Applications in Inter-laboratory Proficiency Testing Schemes

Proficiency testing (PT) is a critical component of a laboratory's quality assurance system and a mandatory requirement for accreditation to standards like ISO/IEC 17025. researchgate.netfera.co.ukbipea.orglgcstandards.com PT schemes evaluate the performance of participating laboratories by means of interlaboratory comparisons, providing an external and objective assessment of their analytical capabilities. bipea.orgtestveritas.com

In the analysis of pesticide residues, isotopically labeled internal standards such as this compound play a crucial role in achieving accurate results, especially when dealing with complex food or environmental matrices. lgcstandards.com The use of an isotopically labeled internal standard is widely considered the best approach to compensate for matrix effects that can suppress or enhance the instrument signal in LC-MS/MS analysis. sigmaaldrich.comresearchgate.net While not all PT schemes may mandate the specific internal standard, the use of an appropriate one, like this compound for Aldicarb analysis, is essential for a laboratory to demonstrate the robustness and accuracy of its method.

PT providers supply participating laboratories with test materials containing unknown concentrations of one or more analytes. testveritas.com Laboratories analyze these samples using their routine methods and report the results. testveritas.com The provider then statistically analyzes the data and provides each laboratory with a performance score, often a z-score, which compares their result to the assigned value. researchgate.nettestveritas.com The assigned value can be determined by consensus of the participants or, more rigorously, by a reference laboratory using a high-accuracy method, such as isotope dilution mass spectrometry. researchgate.netnih.gov

The use of this compound allows laboratories to:

Improve Accuracy: By correcting for recovery losses and matrix effects, more accurate quantification of Aldicarb is achieved. lgcstandards.com

Validate Methods: Consistent successful performance in PT schemes validates the laboratory's analytical method. fera.co.uk

Meet Accreditation Requirements: Participation in PT is essential for gaining and maintaining ISO/IEC 17025 accreditation. bipea.orglgcstandards.com

Identify and Correct Problems: Poor performance in a PT round can signal issues with methods, equipment, or personnel, prompting corrective action. fera.co.uk

Table 2: Key Features of Proficiency Testing (PT) Schemes for Pesticide Residue Analysis

| Feature | Description | Relevance of this compound |

|---|---|---|

| Provider Accreditation | PT provider is accredited to ISO/IEC 17043. | Ensures the competence of the provider and the quality of the scheme. lgcstandards.com |

| Test Material | Homogenous and stable samples, often real-world matrices (e.g., food, water). bipea.orgtestveritas.com | This compound is used to accurately quantify Aldicarb in these complex matrices. |

| Confidentiality | Laboratory performance is kept confidential. | Allows for an honest assessment of capabilities without public penalty. fera.co.uk |

| Statistical Evaluation | Results are statistically analyzed to generate performance scores (e.g., z-scores). researchgate.net | Use of this compound helps produce reliable data for meaningful statistical comparison. |

| Reporting | Participants receive a detailed report comparing their performance to others. fera.co.uktestveritas.com | Helps laboratories benchmark their performance and demonstrate competence. lgcstandards.com |

| Global Comparison | Many schemes have international participation. | Allows comparison of a laboratory's performance on a global scale. fera.co.uklgcstandards.com |

Development of Harmonized Analytical Procedures for Global Monitoring

Global trade and the need to protect public health and the environment necessitate the global monitoring of pesticide residues. iaea.org To ensure that data from different laboratories and countries are comparable, analytical procedures must be harmonized. iaea.orgeurl-pesticides.eu Harmonization involves the adoption of standardized analytical methods with well-defined performance characteristics. iaea.org

The development of such harmonized methods relies heavily on the availability and proper use of high-quality reference standards, including isotopically labeled internal standards like this compound. sigmaaldrich.com Regulatory frameworks, such as those established by the European Union, provide detailed guidance on method validation and analytical quality control to ensure data validity and comparability. eurl-pesticides.eueurl-pesticides.eu

Using an isotopically labeled internal standard like this compound is a key component of robust, harmonized methods for several reasons:

Overcoming Matrix Variability: Food and environmental samples are highly variable. Isotope dilution analysis, using standards like this compound, is highly effective at mitigating the impact of this variability on quantitation. sigmaaldrich.comlgcstandards.com

Ensuring Comparability: When laboratories in different regions use the same validated method, including the specified internal standard, the resulting data is more likely to be comparable, which is essential for international risk assessments and trade agreements.

Facilitating Method Validation: Harmonized protocols for method validation require demonstrating performance characteristics like accuracy, precision (repeatability and reproducibility), and the limit of quantification (LOQ). eurl-pesticides.euthepharmajournal.com Using this compound helps laboratories meet these stringent requirements. thepharmajournal.com

Supporting Regulatory Compliance: National and international bodies establish Maximum Residue Levels (MRLs) for pesticides in various commodities. thepharmajournal.com Harmonized methods are crucial for enforcing these MRLs, and the use of reference materials like this compound ensures the defensibility of the analytical results. eurl-pesticides.eu

The development of multi-residue methods (MRMs), capable of detecting and quantifying hundreds of pesticides in a single run, is a key strategy for efficient monitoring. iaea.org In these complex methods, the use of corresponding isotopically labeled internal standards for each target analyte is the gold standard for achieving reliable quantification.

Table 3: Key Validation Parameters for Harmonized Analytical Methods (based on EU SANTE guidance)

| Parameter | Requirement | Role of this compound |

|---|---|---|

| Accuracy (Recovery) | Typically 70-120% | Helps to accurately calculate and correct for recovery, ensuring the trueness of the result. thepharmajournal.com |

| Precision (RSD) | Repeatability RSDr ≤ 20% | Reduces variability in results by correcting for inconsistencies during sample processing. thepharmajournal.com |

| Limit of Quantification (LOQ) | Lowest validated spike level meeting accuracy and precision criteria. | Enables sensitive and reliable quantification at low levels relevant to regulatory limits (MRLs). thepharmajournal.com |

| Linearity | Demonstrate a linear response over a defined concentration range. | Used to establish the calibration curve against which the native analyte is quantified. |

| Specificity | Method must be able to unequivocally distinguish the analyte from other substances. | Mass spectrometric detection provides high specificity, and this compound confirms identity by retention time and ion ratio. |

Future Directions in Aldicarb D3 Research

Advancements in Ultra-Trace Analysis and Miniaturized Methods

The drive to detect pesticides at increasingly lower concentrations in environmental matrices necessitates continuous innovation in analytical methods. Aldicarb-d3 is central to the future of ultra-trace analysis, particularly in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). Future research will likely focus on optimizing its use to push the limits of detection and quantification to the sub-nanogram per liter level. As an internal standard, this compound is indispensable for correcting analytical variability and overcoming matrix effects, which are significant challenges in complex samples like soil and water. nih.govlcms.czclearsynth.com The development of methods with lower detection limits is crucial for more accurate environmental risk assessments and for monitoring compliance with stringent water quality regulations. epa.govshimadzu.com

Furthermore, the trend towards miniaturization in analytical chemistry presents new opportunities for the application of this compound. researchgate.net Miniaturized methods, such as those employing micro-solid phase extraction (μ-SPE) or lab-on-a-chip technologies, aim to reduce solvent consumption, sample volume, and analysis time. The integration of this compound into these downscaled workflows will be essential to ensure the reliability and accuracy of these greener analytical approaches. Future studies will likely explore the stability and behavior of this compound in these novel systems to validate their performance against conventional methods.

| Research Focus Area | Role of this compound | Potential Impact |

| Ultra-Trace LC-MS/MS | Internal standard for quantification | Lower limits of detection (LOD) and quantification (LOQ) for Aldicarb (B1662136) and its metabolites in environmental samples. nih.govresearchgate.net |

| Miniaturized Sample Prep | Accuracy and precision validation | Development of validated, environmentally friendly "green" analytical methods for pesticide residue analysis. |

| Direct Injection Analysis | Correction for matrix effects | Faster and higher-throughput analysis of water samples with minimal preparation. shimadzu.com |

Integration with Non-Target Screening Approaches

Non-target screening (NTS) is a powerful approach for identifying a wide range of unknown or unexpected chemical contaminants in a sample without a preconceived list of analytes. nih.govnih.gov High-resolution mass spectrometry (HRMS) is the primary tool for NTS. While this compound is traditionally used in targeted analysis, its future role will expand into NTS workflows. In suspect screening, where a list of potential compounds is used, this compound can help confirm the presence of Aldicarb by comparing retention times and fragmentation patterns.

In true non-targeted analysis, isotopically labeled standards are crucial for quality control and to aid in the data processing workflow. nih.gov Future research could involve using this compound as a performance indicator for the analytical platform, helping to assess instrument stability and data quality across different sample batches. Moreover, the distinct isotopic pattern of this compound can be used as a benchmark to develop algorithms that can better distinguish real chemical signals from background noise in complex datasets, thereby increasing the confidence in the tentative identification of unknown compounds. frontiersin.orglcms.cz This integration will enhance the ability to obtain a more comprehensive picture of environmental contamination. researchgate.net

| NTS Application | Function of this compound | Future Research Goal |

| Suspect Screening | Retention time & fragmentation reference | Increased confidence in the identification of Aldicarb and its transformation products. |

| Quality Control | Instrument performance monitoring | Improved reliability and comparability of data from large-scale NTS studies. nih.gov |

| Data Processing | Benchmark for signal filtering algorithms | Development of advanced software tools for more accurate feature detection and tentative identification. frontiersin.org |

Expanded Applications in Environmental Omics and Systems Biology Studies (non-human focus)

Environmental omics, including metabolomics, aims to study the interactions of organisms with their environment at a molecular level. nih.govmdpi.com The use of stable isotope-labeled compounds is a powerful tool in these fields to trace the fate and effects of contaminants. nih.govresearchgate.net Future research will see an expanded role for this compound beyond simple quantification, using it as a tracer to investigate the metabolic fate of Aldicarb in non-human organisms and ecosystems.

| Study Area | Application of this compound | Scientific Insight |

| Environmental Fate | Isotopic tracer | Delineation of Aldicarb's biodegradation pathways and persistence in soil and water. nih.govresearchgate.net |

| Ecotoxicology | Tracer for bioaccumulation studies | Understanding the uptake and distribution of Aldicarb in non-target organisms like earthworms or aquatic life. |

| Metabolomics | Internal standard for metabolite quantification | Linking Aldicarb exposure to specific metabolic disruptions and mechanisms of toxicity in wildlife. mdpi.comresearchgate.net |

Development of Novel Isotopic Labeling Strategies for Metabolites

The accurate identification and quantification of pesticide metabolites are often hampered by the lack of commercially available analytical standards. this compound can serve as a starting material for the synthesis of deuterated metabolites, such as this compound sulfoxide (B87167) and this compound sulfone. hyphadiscovery.com Future research in synthetic chemistry will focus on developing more efficient and cost-effective methods for producing these labeled metabolite standards.

These deuterated metabolite standards are invaluable for several reasons. They can be used as internal standards for the highly accurate quantification of the metabolites themselves, which is crucial as the metabolites are often more toxic and mobile in the environment than the parent compound. nih.gov They also serve as unequivocal identification points in complex samples, especially in metabolomics and environmental fate studies. iaea.orgwayne.edu Research into biotransformation, using microbial or enzymatic systems, could also be explored as a "green" alternative for producing these labeled standards from this compound. hyphadiscovery.com The development of a suite of labeled standards for Aldicarb and its degradation products will significantly enhance the quality and reliability of environmental monitoring data. taylorfrancis.com

| Strategy | Precursor | Product | Application |

| Chemical Synthesis | This compound | This compound sulfoxide, this compound sulfone | High-purity internal standards for targeted analysis of metabolites. hyphadiscovery.com |

| Biotransformation | This compound | Labeled metabolites via microbial or enzymatic reactions | Environmentally friendly production of metabolite standards. hyphadiscovery.com |

| Multi-labeling | This compound and other isotopes (e.g., ¹³C, ¹⁵N) | Doubly labeled Aldicarb metabolites | Advanced tracer studies for elucidating complex metabolic pathways. |

Q & A

Q. How is Aldicarb-d3 utilized as an internal standard in quantitative analysis of aldicarb residues?

this compound is employed in GC- or LC-MS workflows to improve quantification accuracy via isotope dilution. Methodologically, researchers should spike known concentrations of this compound into samples prior to extraction to correct for matrix effects and instrument variability. Calibration curves are generated using analyte-to-internal standard peak area ratios, ensuring precision (±5% RSD) and recovery rates (90–110%) .

Q. What sample preparation protocols are optimal for this compound in environmental or biological matrices?

Solid-phase extraction (SPE) with C18 cartridges is recommended for isolating this compound and aldicarb from complex matrices. Acidic conditions (pH 3–4) enhance retention, followed by elution with acetonitrile:methanol (80:20). For biological samples, enzymatic hydrolysis (e.g., β-glucuronidase) may precede extraction to release conjugated metabolites. Method validation should include matrix-matched calibration and spike-recovery tests across low (1 ppb), mid (10 ppb), and high (100 ppb) concentration ranges .

Q. How do researchers validate the specificity of this compound in co-eluting chromatographic conditions?

Specificity is confirmed by analyzing blank matrices (e.g., soil, plasma) to ensure no interfering peaks at the retention times of aldicarb and this compound. High-resolution mass spectrometry (HRMS) with a mass accuracy ≤2 ppm further discriminates isotopic clusters. Cross-validation using alternative columns (e.g., HILIC vs. reversed-phase) can resolve co-elution issues .

Advanced Research Questions

Q. What experimental strategies mitigate deuterium isotope effects when using this compound in kinetic studies?

Deuterium substitution can alter reaction rates (e.g., AChE inhibition kinetics). To account for this, researchers should:

- Compare inhibition constants (Ki) of this compound and non-deuterated aldicarb using Michaelis-Menten assays.

- Normalize data using time-resolved activity measurements to adjust for minor kinetic discrepancies (<10% variance).

- Validate findings with complementary techniques (e.g., fluorescence-based AChE assays) .

Q. How can contradictory data on this compound stability in long-term storage be reconciled?

Stability variations often arise from storage conditions. To resolve contradictions:

- Conduct accelerated degradation studies (40°C, 75% humidity) to model shelf-life.

- Use UPLC-QTOF to identify degradation products (e.g., aldicarb sulfoxide-d3).

- Establish storage guidelines: ≤−20°C in amber vials with nitrogen headspace to prevent photolytic and oxidative degradation .

Q. What experimental designs optimize this compound’s utility in mechanistic toxicology studies?

- Hypothesis-driven design : Test if this compound alters CREB phosphorylation in neuronal models (e.g., SH-SY5Y cells) via siRNA knockdowns and phosphoproteomics.

- Dose-response : Use log-scale concentrations (0.1–100 µM) to establish EC50/LC50 values.

- Controls : Include deuterium-free aldicarb and solvent controls to isolate isotope-specific effects.

- Data triangulation : Combine transcriptomics (RNA-seq) and acetylcholinesterase activity assays to validate pathways .

Q. How do researchers address interference from endogenous compounds when quantifying this compound in biological samples?

- Sample pretreatment : Deproteinize with cold acetone (4:1 v/v) to remove interfering proteins.

- Chromatographic optimization : Use gradient elution (5–95% acetonitrile in 0.1% formic acid) to separate this compound from endogenous thiols.

- MS/MS transitions : Select unique precursor-to-product ion transitions (e.g., m/z 208 → 89 for this compound) to enhance specificity .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。